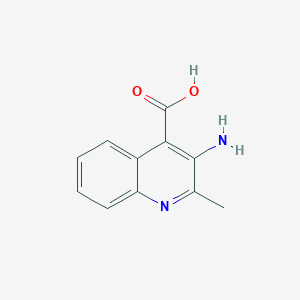

3-Amino-2-methylquinoline-4-carboxylic acid

Description

BenchChem offers high-quality 3-Amino-2-methylquinoline-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-2-methylquinoline-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-amino-2-methylquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-6-10(12)9(11(14)15)7-4-2-3-5-8(7)13-6/h2-5H,12H2,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOHNIVJCDQGCCY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30380887 |

Source

|

| Record name | 3-amino-2-methylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71881-80-6 |

Source

|

| Record name | 3-amino-2-methylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Amino-2-methylquinoline-4-carboxylic Acid

Abstract: This guide provides a comprehensive technical overview of the synthesis of 3-Amino-2-methylquinoline-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. The quinoline scaffold is a privileged structure in drug discovery, and this particular derivative serves as a crucial intermediate for various pharmacologically active agents.[1][2] This document emphasizes the most prevalent and efficient synthetic routes, focusing on the mechanistic underpinnings and practical experimental considerations necessary for successful laboratory execution. It is intended for researchers, chemists, and professionals in the field of drug development.

Introduction: The Significance of the Quinoline Scaffold

Quinoline and its derivatives are fundamental heterocyclic structures that form the core of numerous natural products, pharmaceuticals, and functional materials.[3][4] The quinoline-4-carboxylic acid moiety, in particular, is a key pharmacophore found in compounds with a wide array of biological activities, including antibacterial, antitumor, antimalarial, and anti-inflammatory properties.[2][5] 3-Amino-2-methylquinoline-4-carboxylic acid (C₁₁H₁₀N₂O₂) is a valuable building block, offering multiple reaction sites for further molecular elaboration in the development of novel therapeutic agents.[6] Its synthesis is a critical step in the discovery pipeline for new drugs, such as inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis.[1][7]

Primary Synthetic Strategy: The Pfitzinger Reaction

The most direct and widely employed method for synthesizing substituted quinoline-4-carboxylic acids, including the target molecule, is the Pfitzinger reaction (also known as the Pfitzinger-Borsche reaction).[5][8] This classical name reaction involves the condensation of isatin (or a substituted isatin) with a carbonyl compound containing an α-methylene group in the presence of a strong base.[9][10] This approach is highly valued for its versatility and efficiency in constructing the quinoline core.[11]

Principle and Mechanism

The Pfitzinger reaction is a robust, base-catalyzed cascade process. The generally accepted mechanism proceeds through several key steps:

-

Base-Catalyzed Ring Opening: The reaction initiates with the hydrolytic cleavage of the amide bond within the isatin ring by a strong base, such as potassium hydroxide (KOH), to form a salt of 2-aminophenylglyoxylic acid (isatinate).[5][8]

-

Condensation & Imine Formation: The aniline moiety of the opened intermediate then condenses with the carbonyl group of the active methylene compound (in this case, a compound that can generate an enolate equivalent to acetone or pyruvic acid) to form an imine, or Schiff base.[9]

-

Tautomerization: The imine can then tautomerize to the more reactive enamine form.[8]

-

Intramolecular Cyclization & Dehydration: The enamine undergoes an intramolecular cyclization, an aldol-type or Claisen-like condensation, followed by a dehydration step to form the aromatic quinoline ring system, yielding the final product.[5][8]

The overall transformation results in the formation of a substituted quinoline-4-carboxylic acid.

Mechanistic Pathway Diagram

The following diagram illustrates the step-wise mechanism of the Pfitzinger reaction for the synthesis of a generic quinoline-4-carboxylic acid.

Caption: Mechanism of the Pfitzinger Quinoline Synthesis.

Detailed Experimental Protocol

This section provides a representative, step-by-step protocol for the synthesis of 3-Amino-2-methylquinoline-4-carboxylic acid, adapted from established Pfitzinger reaction methodologies.

Materials and Reagents

-

Isatin

-

Aminoacetone hydrochloride (or a suitable precursor)

-

Potassium hydroxide (KOH)

-

Ethanol (95%)

-

Water (distilled or deionized)

-

Hydrochloric acid (HCl), concentrated and dilute

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating mantle and magnetic stirrer

-

Filtration apparatus (Büchner funnel)

-

pH paper or meter

Step-by-Step Procedure

-

Preparation of the Base Solution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, prepare a 33% (w/v) solution of potassium hydroxide by carefully dissolving 10 g of KOH pellets in approximately 30 mL of 95% ethanol. Caution: The dissolution is highly exothermic.[5]

-

Isatin Ring Opening: To the vigorously stirred KOH solution, add 5.0 g of isatin. The color of the suspension will typically change from orange to a pale yellow as the isatinate intermediate forms. Continue stirring at room temperature for 30-45 minutes to ensure complete ring opening.[5]

-

Addition of Carbonyl Compound: Add a stoichiometric equivalent of aminoacetone hydrochloride to the reaction mixture.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for 12-14 hours.[5] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Isolation: After the reaction is complete, cool the flask to room temperature and then place it in an ice bath for at least 30 minutes to maximize the precipitation of the product salt.[5]

-

Neutralization: Slowly and carefully add concentrated HCl to the cold mixture with continuous stirring until the solution is acidic (pH ~2-3). This will protonate the carboxylate and precipitate the free carboxylic acid.

-

Filtration: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid cake thoroughly with cold water to remove inorganic salts, followed by a small amount of cold ethanol.

-

Drying and Purification: Dry the crude product in a vacuum oven. If necessary, the product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture or acetic acid, to yield the final 3-Amino-2-methylquinoline-4-carboxylic acid.[5]

Overall Experimental Workflow

Caption: Experimental workflow for the synthesis of the target compound.

Reaction Parameters and Optimization

The success of the Pfitzinger synthesis is contingent on several critical parameters. Optimization of these factors is key to achieving high yields and purity.

| Parameter | Typical Condition | Rationale & Expert Insight |

| Base | KOH or NaOH (33% w/v in EtOH) | A strong base is required to efficiently hydrolyze the amide bond of isatin. Ethanolic KOH is commonly used to maintain homogeneity.[5][10] |

| Solvent | Ethanol/Water | Acts as a solvent for the reactants and facilitates the reflux temperature. The presence of water is necessary for the initial hydrolysis step.[7] |

| Temperature | Reflux (~80-100 °C) | The condensation and subsequent cyclodehydration steps require thermal energy to proceed at a reasonable rate.[12] |

| Reaction Time | 12-48 hours | The reaction is typically slow, and extended reflux times are often necessary for the reaction to reach completion. Monitoring by TLC is crucial.[7] |

| pH of Workup | Acidic (pH 2-3) | Neutralization must be carried out carefully to fully protonate the carboxylate salt and precipitate the final acid product without causing degradation. |

Alternative Synthetic Approaches

While the Pfitzinger reaction is dominant, other classical methods for quinoline synthesis can be considered as variations or alternatives.

-

Friedländer Synthesis: This is a more general method involving the reaction of a 2-aminobenzaldehyde or 2-aminoketone with a compound containing a reactive α-methylene group.[13][14] It can be catalyzed by acids or bases.[15] The Pfitzinger reaction is often considered a variation of the Friedländer synthesis where the 2-aminoketone is generated in situ from isatin.[11][16]

-

Doebner-von Miller Reaction: This reaction typically uses an α,β-unsaturated carbonyl compound reacting with an aniline in the presence of a strong acid. While versatile, it may offer less regiocontrol for highly substituted quinolines compared to the Pfitzinger approach.

-

Combes Quinoline Synthesis: This acid-catalyzed method involves the reaction of an aniline with a β-diketone.

The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern on the final quinoline ring. For 4-carboxyquinolines, the Pfitzinger remains the most direct and historically significant method.[4]

Conclusion

The synthesis of 3-Amino-2-methylquinoline-4-carboxylic acid is most reliably achieved through the Pfitzinger reaction, a time-tested and versatile method for constructing the quinoline-4-carboxylic acid core. By understanding the underlying reaction mechanism and carefully controlling key experimental parameters such as base concentration, temperature, and reaction time, researchers can efficiently produce this valuable intermediate. This guide provides the foundational knowledge and practical steps required for the successful synthesis and purification of this compound, enabling its use in the broader context of medicinal chemistry and the development of novel therapeutics.[17][18]

References

Sources

- 1. 3-Methylquinoline-4-carboxylic Acid|Research Compound [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. echemi.com [echemi.com]

- 7. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 9. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 10. researchgate.net [researchgate.net]

- 11. organicreactions.org [organicreactions.org]

- 12. researchgate.net [researchgate.net]

- 13. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. Friedlaender Synthesis [organic-chemistry.org]

- 16. researchgate.net [researchgate.net]

- 17. tandfonline.com [tandfonline.com]

- 18. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

chemical properties of 3-Amino-2-methylquinoline-4-carboxylic acid

An In-Depth Technical Guide to the Chemical Properties of 3-Amino-2-methylquinoline-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged heterocyclic motif that forms the core of numerous natural products and synthetic compounds with significant therapeutic value.[1][2][3] Within this class, quinoline-4-carboxylic acids are particularly noteworthy for their diverse biological activities, including antimicrobial, antiviral, and antitumor properties.[2][4][5][6][7] This guide focuses on a specific derivative, 3-Amino-2-methylquinoline-4-carboxylic acid, providing an in-depth exploration of its chemical properties, synthesis, reactivity, and characterization. Understanding these core attributes is essential for its effective utilization as a versatile building block in medicinal chemistry and materials science.

Molecular Structure and Physicochemical Properties

3-Amino-2-methylquinoline-4-carboxylic acid is a polysubstituted quinoline featuring an amino group at position 3, a methyl group at position 2, and a carboxylic acid at position 4. This specific arrangement of functional groups imparts a unique combination of acidic and basic properties, influencing its solubility, reactivity, and potential for intermolecular interactions.

Caption: Chemical structure of 3-Amino-2-methylquinoline-4-carboxylic acid.

The key physicochemical properties are summarized in the table below, providing essential data for experimental design and handling.

| Property | Value | Source |

| CAS Number | 71881-80-6 | [8][9][10] |

| Molecular Formula | C₁₁H₁₀N₂O₂ | [8][9][11] |

| Molecular Weight | 202.21 g/mol | [8][9][10] |

| Melting Point | 204 °C | [8][10] |

| Boiling Point | 379 °C (Predicted) | [8][10] |

| Density | 1.4±0.1 g/cm³ (Predicted) | [8] |

| Hydrogen Bond Donors | 2 | [8] |

| Hydrogen Bond Acceptors | 4 | [8] |

| XLogP3 | 2.0 | [8] |

Synthesis: The Pfitzinger Reaction

The most direct and widely recognized method for synthesizing quinoline-4-carboxylic acids is the Pfitzinger reaction.[4][12][13] This reaction provides a powerful one-pot entry to the quinoline core by condensing isatin (or a derivative) with a carbonyl compound containing an α-methylene group in the presence of a strong base.[4][5]

Mechanistic Rationale

The choice of the Pfitzinger reaction is dictated by its efficiency in constructing the bicyclic quinoline system from acyclic precursors. The mechanism proceeds through several well-defined steps, each driven by fundamental organic principles:

-

Base-Catalyzed Ring Opening: The reaction initiates with the hydrolysis of the amide bond in isatin by a strong base, such as potassium hydroxide (KOH), to form the potassium salt of 2-aminophenylglyoxylate (an isatinate).[13][14] This step is crucial as it unmasks the aniline and keto-acid functionalities required for subsequent condensations.

-

Imine/Enamine Formation: The aniline nitrogen of the opened isatin intermediate reacts with the carbonyl group of the α-methylene ketone (in this case, an acetone equivalent that would lead to the 2-methyl group) to form an imine. This imine exists in equilibrium with its more stable enamine tautomer.[4][13]

-

Intramolecular Cyclization & Dehydration: The enamine undergoes an intramolecular cyclization, where the nucleophilic enamine carbon attacks the keto group. This is followed by a dehydration step, which aromatizes the newly formed ring to yield the final substituted quinoline-4-carboxylic acid.[12][13]

Caption: General workflow for the Pfitzinger synthesis of quinoline-4-carboxylic acids.

Experimental Protocol: Pfitzinger Synthesis

The following protocol is a representative procedure adapted from established methods for the synthesis of quinoline-4-carboxylic acid derivatives.[4][5][14]

-

Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide (0.2 mol) in ethanol (25 mL).

-

Addition of Reactants: To the stirred basic solution, add isatin (0.07 mol) and the appropriate carbonyl compound (e.g., an amino-substituted acetone or pyruvic acid derivative) (0.07 mol).

-

Reaction: Heat the mixture to reflux and maintain for approximately 24 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).

-

Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the bulk of the ethanol via rotary evaporation.

-

Workup: Add water to the residue to dissolve the potassium salt of the product. Perform a liquid-liquid extraction with diethyl ether to remove any unreacted carbonyl compound and other neutral impurities.

-

Precipitation: Cool the aqueous layer in an ice bath and carefully acidify with glacial acetic acid or dilute HCl until the product precipitates completely (typically around pH 4-5).[4]

-

Isolation and Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

Spectroscopic Characterization

The structural elucidation of 3-Amino-2-methylquinoline-4-carboxylic acid relies on a combination of standard spectroscopic techniques. The following data represents the expected spectral characteristics based on the compound's functional groups and the known spectra of related quinoline derivatives.[15][16][17]

| Technique | Feature | Expected Wavenumber / Chemical Shift / m/z |

| IR Spectroscopy | O-H stretch (Carboxylic Acid) | 2500-3300 cm⁻¹ (very broad)[18][19] |

| N-H stretch (Amine) | 3300-3500 cm⁻¹ (two bands possible for -NH₂) | |

| C=O stretch (Carboxylic Acid) | 1700-1725 cm⁻¹ (strong, sharp)[18] | |

| C=C & C=N stretch (Aromatic) | 1500-1600 cm⁻¹ | |

| ¹H NMR | Aromatic Protons (H5-H8) | δ 7.5 - 8.5 ppm |

| -NH₂ Protons (Amine) | δ 4.0 - 5.5 ppm (broad, exchangeable with D₂O) | |

| -CH₃ Protons (Methyl) | δ 2.5 - 2.7 ppm (singlet) | |

| -COOH Proton (Carboxylic Acid) | δ 11.0 - 13.0 ppm (very broad singlet) | |

| ¹³C NMR | C=O (Carboxylic Acid) | δ 165 - 175 ppm |

| Aromatic Carbons | δ 115 - 150 ppm | |

| -CH₃ Carbon (Methyl) | δ 15 - 25 ppm | |

| Mass Spectrometry | Molecular Ion [M]⁺ | m/z 202 |

| [M-H₂O]⁺ | m/z 184 | |

| [M-COOH]⁺ | m/z 157 (Loss of carboxyl radical)[15] |

Chemical Reactivity

The molecule possesses three distinct reactive centers: the carboxylic acid, the aromatic amino group, and the quinoline ring system. This trifunctional nature makes it a highly versatile synthon.

-

Carboxylic Acid Group: The -COOH group can undergo standard transformations such as esterification (with alcohols under acidic conditions), amide formation (via activation with coupling agents followed by reaction with amines), and reduction to the corresponding primary alcohol.

-

Amino Group: The primary amino group at the C3 position is a potent nucleophile and can readily undergo acylation, alkylation, and diazotization reactions, allowing for extensive derivatization.

-

Quinoline Ring: The quinoline ring itself can participate in electrophilic aromatic substitution. The electron-donating nature of the amino and methyl groups generally activates the ring, although the precise regioselectivity would depend on reaction conditions.

Caption: Key reactivity sites on 3-Amino-2-methylquinoline-4-carboxylic acid.

Applications and Biological Significance

While specific studies on 3-Amino-2-methylquinoline-4-carboxylic acid itself are limited, the broader class of quinoline carboxylic acid derivatives is of immense interest in drug development.[2] They have been investigated for a wide range of therapeutic applications:

-

Antimicrobial Agents: The quinoline core is central to many antibacterial and antifungal drugs.[2][3]

-

Anticancer Activity: Numerous quinoline derivatives exhibit cytotoxicity against various cancer cell lines, potentially through mechanisms like DNA intercalation or kinase inhibition.[5][6][20]

-

Anti-inflammatory Properties: Certain derivatives have shown significant anti-inflammatory effects.[6]

-

Protein Kinase Inhibition: The structural features of substituted quinolines make them suitable candidates for designing inhibitors of specific protein kinases, a major target in modern oncology.[20][21]

This compound serves as a valuable starting material for generating libraries of novel derivatives for high-throughput screening and lead optimization in drug discovery programs.

Conclusion

3-Amino-2-methylquinoline-4-carboxylic acid is a functionally rich heterocyclic compound with significant potential in synthetic and medicinal chemistry. Its straightforward synthesis via the Pfitzinger reaction, combined with the versatile reactivity of its constituent functional groups, makes it an attractive scaffold for the development of new therapeutics and functional materials. The comprehensive chemical and spectroscopic data provided in this guide serve as a foundational resource for researchers aiming to exploit the unique properties of this molecule.

References

-

Pfitzinger Quinoline Synthesis. (n.d.). In Name Reactions in Organic Synthesis. Cambridge University Press. Retrieved from [Link]

-

Pfitzinger reaction. (2023). In Wikipedia. Retrieved from [Link]

-

Kryštof, V., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 115-128. Retrieved from [Link]

-

Application of pfitzinger reaction in. (2009). Journal of Chemical and Pharmaceutical Research, 1(1), 128-134. Retrieved from [Link]

-

Yoshimura, H., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(18), 12845-12854. Retrieved from [Link]

-

Yoshimura, H., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(18), 12845-12854. Retrieved from [Link]

-

Gany, A. A., et al. (1993). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 47(4), 244-247. Retrieved from [Link]

-

Al-Ostath, A., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 26(16), 4991. Retrieved from [Link]

-

Synthesis, Structures and Biological Activity of Some 4-Amino-3-cinnolinecarboxylic Acid Derivatives. Part 2. (2009). ResearchGate. Retrieved from [Link]

-

Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. Retrieved from [Link]

-

Zolfigol, M. A., et al. (2020). Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. ACS Omega, 5(7), 3381-3389. Retrieved from [Link]

-

Kryštof, V., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 115-128. Retrieved from [Link]

-

Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. (2002). ResearchGate. Retrieved from [Link]

-

Supplementary content: Low cytotoxic quinoline-4-carboxylic acids derived from vanillin precursors as potential human dihydroorot. (n.d.). Cherry. Retrieved from [Link]

-

SYNTHESIS, SPECTRAL CHARACTERIZATION AND MICROBIAL STUDIES OF 3-{(E)-[(2-HYDROXYQUINOLIN-3 YL)METHYLIDENE] AMINO}. (n.d.). JETIR. Retrieved from [Link]

-

Amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives: MWI synthesis, cytotoxic activity, apoptotic DNA fragmentation and molecular docking studies. (2016). ResearchGate. Retrieved from [Link]

-

3-amino-2-methylquinoline-4-carboxylic acid. (n.d.). Amerigo Scientific. Retrieved from [Link]

-

3-AMINO-2-METHYLQUINOLINE-4-CARBOXYLIC ACID. (n.d.). Two Chongqing Chemdad Co.. Retrieved from [Link]

-

3-Aminoquinoline-2-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

-

IR Spectrum: Carboxylic Acids. (n.d.). Química Organica.org. Retrieved from [Link]

Sources

- 1. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. jocpr.com [jocpr.com]

- 6. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. echemi.com [echemi.com]

- 9. 3-AMINO-2-METHYLQUINOLINE-4-CARBOXYLIC ACID CAS#: 71881-80-6 [m.chemicalbook.com]

- 10. 3-AMINO-2-METHYLQUINOLINE-4-CARBOXYLIC ACID Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 11. 3-amino-2-methylquinoline-4-carboxylic acid - Amerigo Scientific [amerigoscientific.com]

- 12. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 13. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 14. benchchem.com [benchchem.com]

- 15. chempap.org [chempap.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. jetir.org [jetir.org]

- 18. echemi.com [echemi.com]

- 19. IR Spectrum: Carboxylic Acids [quimicaorganica.org]

- 20. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. tandfonline.com [tandfonline.com]

3-Amino-2-methylquinoline-4-carboxylic acid mechanism of action

An In-Depth Technical Guide to the Putative Mechanism of Action of 3-Amino-2-methylquinoline-4-carboxylic acid

Abstract

While 3-Amino-2-methylquinoline-4-carboxylic acid is not extensively characterized in scientific literature as a bioactive agent, its core structure, the quinoline-4-carboxylic acid scaffold, is a well-established pharmacophore in medicinal chemistry. This guide synthesizes the known biological activities and mechanisms of action of structurally related quinoline derivatives to build a scientifically-grounded, albeit putative, understanding of how 3-Amino-2-methylquinoline-4-carboxylic acid may function at a molecular level. We will explore potential enzymatic targets, signaling pathways, and the influence of its specific substitutions on these activities. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel quinoline derivatives.

The Quinoline Scaffold: A Privileged Structure in Drug Discovery

The quinoline ring system is a recurring motif in a multitude of natural products and synthetic drugs, bestowing upon it the status of a "privileged structure." Derivatives of quinoline have been shown to possess a wide array of biological activities, including antimicrobial, antiviral, antimalarial, anti-inflammatory, and anticancer properties[1][2][3]. The versatility of the quinoline scaffold allows for a diverse range of chemical modifications, enabling the fine-tuning of its pharmacological profile.

The 4-carboxylic acid moiety is a particularly important feature, as it can participate in crucial binding interactions with biological targets, such as forming salt bridges or hydrogen bonds[4]. The specific substitutions at the 2 and 3 positions of the quinoline ring, in this case, a methyl and an amino group respectively, would further modulate the electronic and steric properties of the molecule, influencing its target affinity and specificity.

Putative Mechanisms of Action

Based on the known activities of structurally similar quinoline-4-carboxylic acids, we can hypothesize several potential mechanisms of action for 3-Amino-2-methylquinoline-4-carboxylic acid.

Inhibition of Dihydroorotate Dehydrogenase (DHODH)

A prominent mechanism of action for several quinoline-4-carboxylic acid derivatives is the inhibition of dihydroorotate dehydrogenase (DHODH)[4][5]. DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, and its inhibition leads to the depletion of pyrimidines, which are essential for DNA and RNA synthesis. This ultimately results in the cessation of cell cycle progression and proliferation[5].

The quinoline-4-carboxylic acid core is known to mimic the carboxylate of brequinar, a well-known DHODH inhibitor, by forming key interactions within the enzyme's active site[4][5]. The carboxylate group can form a salt bridge with an arginine residue (R136) and a hydrogen bond with a glutamine residue (Q47) in the DHODH binding pocket[4]. The remainder of the quinoline structure interacts with a hydrophobic channel in the enzyme[4].

Caption: Putative inhibition of the DHODH pathway.

Modulation of Protein Kinase Activity

Derivatives of 3-quinoline carboxylic acid have been identified as inhibitors of protein kinase CK2, a serine/threonine kinase involved in a vast number of cellular processes, including cell growth, proliferation, and apoptosis[6]. Overexpression of CK2 is linked to various diseases, including cancer[6]. The most active inhibitors in these studies were found among tetrazolo-quinoline-4-carboxylic acid and 2-aminoquinoline-3-carboxylic acid derivatives, suggesting that the amino group at a position adjacent to the carboxylic acid could be a key feature for activity[6].

Induction of Apoptosis via p53 Pathway

Certain quinoline derivatives have been shown to exert their anticancer effects by inducing apoptosis. One study demonstrated that a specific quinoline derivative triggered p53/Bax-dependent apoptosis in colorectal cancer cells by activating the transcriptional activity of p53[7]. The tumor suppressor protein p53 plays a central role in regulating the cell cycle and apoptosis in response to cellular stress.

Caption: A general workflow for mechanistic studies.

Step-by-Step Methodologies

4.2.1. Antiproliferative Activity (MTT Assay)

-

Cell Seeding: Plate cancer cell lines (e.g., HeLa, MCF7) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of 3-Amino-2-methylquinoline-4-carboxylic acid for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

4.2.2. DHODH Inhibition Assay

-

Enzyme Preparation: Purify recombinant human DHODH.

-

Reaction Mixture: Prepare a reaction mixture containing the enzyme, substrates (dihydroorotate and a suitable electron acceptor like decylubiquinone), and varying concentrations of the test compound in a suitable buffer.

-

Initiation and Monitoring: Initiate the reaction and monitor the reduction of the electron acceptor spectrophotometrically over time.

-

Data Analysis: Determine the rate of the reaction at each compound concentration and calculate the IC50 value for DHODH inhibition.

Quantitative Data from Related Compounds

The following table summarizes the reported biological activities of some quinoline derivatives.

| Compound Class | Target/Assay | IC50 Value | Reference |

| Quinoline Derivatives | Antiproliferative (Human Tumor Cell Lines) | < 1.0 µM | [7] |

| 3-Quinoline Carboxylic Acid Derivatives | Protein Kinase CK2 | 0.65 - 18.2 µM | [6] |

| Quinolone Carboxylic Acids | DHODH | 9.71 nM - 26.2 nM | [4] |

| 2-Aryl-quinoline-4-carboxylic acid derivatives | Antimicrobial (Gram +/- bacteria) | 62.50–250 µg/ml (MIC) | [1] |

Conclusion and Future Directions

While direct evidence for the mechanism of action of 3-Amino-2-methylquinoline-4-carboxylic acid is currently lacking, the rich pharmacology of the quinoline-4-carboxylic acid scaffold provides a strong basis for hypothesizing its potential biological activities. The most promising putative mechanisms include the inhibition of DHODH and protein kinases, as well as the induction of apoptosis. The specific substitutions of an amino group at the 3-position and a methyl group at the 2-position are likely to play a significant role in modulating these activities.

Future research should focus on the systematic evaluation of 3-Amino-2-methylquinoline-4-carboxylic acid in a battery of biological assays to confirm these hypotheses and to potentially uncover novel mechanisms of action. Such studies would not only elucidate the therapeutic potential of this specific compound but also contribute to a deeper understanding of the structure-activity relationships of the versatile quinoline scaffold.

References

-

Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. [Link]

-

The structures of 2-aryl-quinoline-4-carboxylic acid derivatives with antimicrobial activities. ResearchGate. [Link]

-

Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. [Link]

-

Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives. PubMed. [Link]

-

Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. ACS Publications. [Link]

-

Design, Synthesis, Structure-Activity Relationships and Mechanism of Action of New Quinoline Derivatives as Potential Antitumor Agents. PubMed. [Link]

-

Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. Royal Society of Chemistry. [Link]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [Link]

-

Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. ResearchGate. [Link]

-

Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. National Institutes of Health. [Link]

-

Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Taylor & Francis Online. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-Methylquinoline-4-carboxylic Acid|Research Compound [benchchem.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of 3-Amino-2-methylquinoline-4-carboxylic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: Unlocking the Therapeutic Potential of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Among the vast landscape of quinoline derivatives, those bearing a carboxylic acid at the 4-position have garnered significant attention for their therapeutic potential. This guide focuses specifically on the 3-amino-2-methylquinoline-4-carboxylic acid core and its derivatives, providing an in-depth exploration of their biological activities, mechanisms of action, and the experimental methodologies used to evaluate their efficacy. This document is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of novel therapeutic agents.

The Quinoline Core: A Foundation for Diverse Biological Functions

The versatility of the quinoline scaffold stems from its bicyclic aromatic structure, which allows for diverse substitutions, leading to a broad spectrum of pharmacological effects.[3][4] Derivatives of quinoline-4-carboxylic acid, in particular, have demonstrated a remarkable range of activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][4] The presence of the carboxylic acid group is often crucial for activity, potentially acting as a key binding motif to biological targets.[5][6]

Anticancer Activity: Targeting Proliferation and Survival

Derivatives of quinoline carboxylic acids have shown significant promise as anticancer agents, exhibiting cytotoxic effects against various cancer cell lines.[7][8][9] The substitution pattern on the quinoline ring plays a critical role in determining the potency and selectivity of these compounds.[9]

Mechanism of Action: Inhibition of Key Cellular Pathways

The anticancer activity of quinoline derivatives is often attributed to their ability to interfere with critical cellular processes. One of the key mechanisms involves the inhibition of protein kinases, such as Protein Kinase CK2.[10][11] CK2 is a serine/threonine kinase that is overexpressed in many cancers and plays a crucial role in cell growth, proliferation, and survival. Inhibition of CK2 by quinoline derivatives can lead to the induction of apoptosis in cancer cells.

Another important target is dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[5] Inhibition of DHODH leads to depletion of pyrimidines, which are essential for DNA and RNA synthesis, thereby halting cell cycle progression.[5] The quinoline-4-carboxylic acid moiety can mimic the binding of the natural substrate to the enzyme's active site.[5][6]

Diagram: Proposed Mechanism of Anticancer Activity

Caption: Inhibition of Protein Kinase CK2 and DHODH by quinoline derivatives, leading to reduced cell proliferation and induction of apoptosis.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

A fundamental method to assess the anticancer potential of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Culture: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 3-amino-2-methylquinoline-4-carboxylic acid derivatives in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Quinoline carboxylic acid derivatives have demonstrated significant anti-inflammatory properties, suggesting their potential in treating inflammatory diseases.[7][8]

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

The anti-inflammatory effects of these compounds are often linked to their ability to inhibit key signaling pathways involved in inflammation, such as the Nuclear Factor-kappa B (NF-κB) pathway.[12] NF-κB is a transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and enzymes like inducible nitric oxide synthase (iNOS). By inhibiting the activation and nuclear translocation of NF-κB, quinoline derivatives can effectively suppress the inflammatory response.[12]

Diagram: Experimental Workflow for Anti-inflammatory Screening

Caption: A generalized synthetic scheme for quinoline-4-carboxylic acid derivatives, often starting with a Doebner reaction followed by further chemical modifications.

A plausible synthetic route could involve the Pfitzinger reaction between an appropriate isatin derivative and a compound containing an active methylene group, followed by further functional group transformations to introduce the amino group at the 3-position. [5]Alternatively, a three-component reaction based on the Doebner hydrogen-transfer reaction can be employed to construct the quinoline-4-carboxylic acid core. [1]

Structure-Activity Relationship (SAR) and Future Perspectives

The biological activity of 3-amino-2-methylquinoline-4-carboxylic acid derivatives is highly dependent on the nature and position of substituents on the quinoline ring. [3]For instance, the presence of specific functional groups can influence the compound's ability to interact with its biological target, as well as its pharmacokinetic properties.

Future research in this area should focus on:

-

Systematic SAR studies: To identify the key structural features required for potent and selective activity.

-

Elucidation of precise mechanisms of action: To better understand how these compounds exert their biological effects.

-

In vivo efficacy and safety profiling: To evaluate the therapeutic potential of promising candidates in animal models.

The 3-amino-2-methylquinoline-4-carboxylic acid scaffold represents a promising starting point for the development of novel therapeutic agents with diverse applications. Through a combination of rational drug design, robust biological evaluation, and a thorough understanding of their mechanisms of action, the full therapeutic potential of these compounds can be realized.

References

-

Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. [Link]

-

Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents. [Link]

-

Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL ... [Link]

-

Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. [Link]

-

Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives. [Link]

-

Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. [Link]

-

Synthesis and characterization of 3-aminoquinoline derivatives and studies of photophysicochemical behaviour and antimicrobial activities. [Link]

-

Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. [Link]

-

Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. [Link]

-

Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. [Link]

-

Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. [Link]

-

Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. [Link]

-

Amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives: MWI synthesis, cytotoxic activity, apoptotic DNA fragmentation and molecular docking studies. [Link]

-

Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. [Link]

-

Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. [Link]

-

Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. [Link]

-

Synthesis and anticancer activity of 4-aminoquinazoline derivatives. [Link]

-

Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones. [Link]

-

Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. [Link]

-

Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one Synthones and Amides Thereof:DNA Photo-Disruptive and Molecular Docking Studies. [Link]

-

Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. [Link]

-

Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. [Link]

Sources

- 1. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 3-Methylquinoline-4-carboxylic Acid|Research Compound [benchchem.com]

- 6. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility and Stability of 3-Amino-2-methylquinoline-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-2-methylquinoline-4-carboxylic acid is a heterocyclic compound belonging to the quinoline class, a scaffold of significant interest in medicinal chemistry and drug discovery. Quinoline derivatives have demonstrated a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The therapeutic potential of any new chemical entity is, however, intrinsically linked to its physicochemical properties, with solubility and stability being paramount. Poor aqueous solubility can severely limit oral bioavailability, while instability can lead to loss of potency and the formation of potentially toxic degradation products. This guide provides a comprehensive technical overview of the critical aspects of solubility and stability for 3-Amino-2-methylquinoline-4-carboxylic acid, offering field-proven insights and detailed experimental protocols to aid researchers in its development.

Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of 3-Amino-2-methylquinoline-4-carboxylic acid is the foundation for any rational formulation development and stability assessment. While comprehensive experimental data for this specific molecule is not extensively published, we can compile its basic attributes and predict key parameters based on its structure.

Table 1: Physicochemical Properties of 3-Amino-2-methylquinoline-4-carboxylic acid

| Property | Value | Source |

| Chemical Name | 3-Amino-2-methylquinoline-4-carboxylic acid | - |

| CAS Number | 71881-80-6 | [1][2][3] |

| Molecular Formula | C₁₁H₁₀N₂O₂ | [1][2][3][4] |

| Molecular Weight | 202.21 g/mol | [1][2][3][4] |

| Melting Point | 204 °C | [1][5] |

| Boiling Point | 379 °C (predicted) | [1][5] |

| Density | 1.4 ± 0.1 g/cm³ (predicted) | [1][4] |

| pKa (predicted) | Acidic (COOH): ~3.5-4.5, Basic (NH₂): ~3-4, Basic (quinoline N): ~5-6 | [6][7][8][9] |

| logP (predicted) | ~2.0-3.0 | [10] |

Note: Predicted values are based on computational models and data from structurally similar compounds and should be confirmed experimentally.

The presence of both a carboxylic acid and an amino group, in addition to the quinoline nitrogen, makes 3-Amino-2-methylquinoline-4-carboxylic acid an amphoteric molecule. Its solubility is therefore expected to be highly pH-dependent. The predicted partition coefficient (logP) suggests a moderate lipophilicity, which may contribute to low aqueous solubility.

Solubility Analysis

The solubility of a drug substance is a critical determinant of its absorption and bioavailability. For 3-Amino-2-methylquinoline-4-carboxylic acid, its poor aqueous solubility presents a significant challenge. A comprehensive analysis of its solubility profile is therefore essential.

Thermodynamic and Kinetic Solubility

It is crucial to distinguish between thermodynamic and kinetic solubility. Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent, where the solid and solution phases are in equilibrium. In contrast, kinetic solubility is determined by the ability of a compound to remain in solution after being rapidly dissolved, often from a high-concentration stock solution in an organic solvent like DMSO. Kinetic solubility is a high-throughput screening parameter, while thermodynamic solubility is the gold standard for lead optimization and formulation development.

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is the most reliable technique for determining thermodynamic solubility.[11][12][13][14]

Objective: To determine the equilibrium solubility of 3-Amino-2-methylquinoline-4-carboxylic acid in various aqueous and organic solvents.

Materials:

-

3-Amino-2-methylquinoline-4-carboxylic acid (solid)

-

Selection of solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, 0.1 M HCl, 0.1 M NaOH, ethanol, methanol, acetonitrile, DMSO)

-

Vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Centrifuge

-

Syringe filters (0.22 µm)

-

HPLC or UV-Vis spectrophotometer for quantification

Procedure:

-

Add an excess amount of solid 3-Amino-2-methylquinoline-4-carboxylic acid to a vial containing a known volume of the desired solvent. The excess solid should be clearly visible.

-

Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C).

-

Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After incubation, allow the vials to stand to let the undissolved solid settle.

-

Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

-

Dilute the filtered solution with an appropriate solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

-

The experiment should be performed in triplicate for each solvent.

pH-Dependent Solubility

Given the presence of ionizable groups, the solubility of 3-Amino-2-methylquinoline-4-carboxylic acid is expected to be significantly influenced by pH. A pH-solubility profile is essential for predicting its behavior in the gastrointestinal tract and for developing parenteral formulations.

Experimental Protocol: pH-Solubility Profile

Objective: To determine the solubility of 3-Amino-2-methylquinoline-4-carboxylic acid over a range of pH values.

Procedure:

-

Prepare a series of buffers covering a wide pH range (e.g., pH 1 to 10).

-

Perform the shake-flask solubility determination as described above in each of these buffers.

-

Plot the measured solubility (on a logarithmic scale) against the pH.

The resulting pH-solubility profile will reveal the pH at which the compound has its minimum and maximum solubility, which is critical information for formulation design.

Caption: Workflow for Thermodynamic Solubility Determination using the Shake-Flask Method.

Stability Analysis

The chemical stability of a drug substance is a critical quality attribute that can affect its safety and efficacy. Forced degradation studies are essential to identify potential degradation products, understand degradation pathways, and develop stability-indicating analytical methods.[12][13][14][15]

Forced Degradation Studies (Stress Testing)

Forced degradation studies involve subjecting the drug substance to conditions more severe than accelerated stability testing. The goal is to achieve a target degradation of 5-20% to ensure that the analytical method can detect and resolve the degradants from the parent compound.[11]

Experimental Protocol: Forced Degradation Studies

Objective: To investigate the degradation of 3-Amino-2-methylquinoline-4-carboxylic acid under various stress conditions as per ICH guidelines.

Materials:

-

3-Amino-2-methylquinoline-4-carboxylic acid

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Temperature-controlled oven

-

Photostability chamber

-

Validated stability-indicating HPLC method

Procedure:

-

Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60-80 °C for a specified period.

-

Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60-80 °C for a specified period.

-

Oxidative Degradation: Treat the compound with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature or elevated temperature.

-

Thermal Degradation: Expose the solid compound to dry heat in an oven (e.g., 80-100 °C).

-

Photolytic Degradation: Expose the compound (in solid state and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[15][16][17][18] A control sample should be protected from light.

After each stress condition, the samples are analyzed by a stability-indicating HPLC method to determine the extent of degradation and to profile the degradation products.

Caption: Workflow for Forced Degradation Studies.

Potential Degradation Pathways

While specific degradation pathways for 3-Amino-2-methylquinoline-4-carboxylic acid need to be experimentally determined, some potential degradation routes can be hypothesized based on its structure:

-

Hydrolysis: The carboxylic acid and amino groups are generally stable to hydrolysis. However, under harsh acidic or basic conditions, reactions involving the quinoline ring system could occur.

-

Oxidation: The amino group and the electron-rich quinoline ring are susceptible to oxidation, potentially leading to the formation of N-oxides or hydroxylated derivatives.

-

Photodegradation: Aromatic systems like quinoline can be susceptible to photolytic degradation, which may involve complex radical-mediated reactions.

Analytical Methodologies

A validated, stability-indicating analytical method is essential for the accurate quantification of 3-Amino-2-methylquinoline-4-carboxylic acid and its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and robust technique for this purpose.

HPLC Method Development

Objective: To develop a stability-indicating RP-HPLC method for the analysis of 3-Amino-2-methylquinoline-4-carboxylic acid.

Typical Starting Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH 3-7) and an organic modifier (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the parent compound and its potential degradants have significant absorbance (a UV scan of the compound should be performed to determine the optimal wavelength).

-

Injection Volume: 10-20 µL.

-

Column Temperature: 25-30 °C.

Method development will involve optimizing the mobile phase composition, pH, and gradient to achieve adequate separation of the parent peak from all degradation products and any potential impurities.

Method Validation

The developed HPLC method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. The validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated through forced degradation studies.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Formulation Strategies to Enhance Solubility and Stability

Given the predicted poor aqueous solubility of 3-Amino-2-methylquinoline-4-carboxylic acid, various formulation strategies can be employed to enhance its dissolution and bioavailability.[6][19]

-

pH Adjustment: As an amphoteric molecule, its solubility can be significantly increased by formulating it at a pH where it is in its ionized, more soluble form.

-

Co-solvents: The use of water-miscible organic solvents (e.g., ethanol, propylene glycol, polyethylene glycol) can increase the solubility of hydrophobic compounds.

-

Surfactants: The addition of surfactants above their critical micelle concentration can lead to the formation of micelles that can encapsulate the drug and increase its apparent solubility.

-

Complexation: The use of complexing agents, such as cyclodextrins, can form inclusion complexes with the drug, thereby increasing its aqueous solubility.

-

Solid Dispersions: Dispersing the drug in an inert carrier matrix at the solid state can enhance its dissolution rate by reducing particle size and increasing the surface area.

The choice of formulation strategy will depend on the intended route of administration, the required dose, and the specific physicochemical properties of the drug.

Conclusion

The successful development of 3-Amino-2-methylquinoline-4-carboxylic acid as a potential therapeutic agent is contingent upon a thorough understanding and management of its solubility and stability characteristics. This guide has provided a comprehensive framework for the systematic investigation of these critical properties, from fundamental physicochemical characterization to detailed experimental protocols for solubility and stability assessment. By employing the methodologies outlined herein, researchers can generate the necessary data to support rational formulation design, ensure product quality and performance, and ultimately advance the development of this promising compound.

References

-

MedCrave. Forced Degradation Studies. [Link]

-

SciSpace. Forced Degradation Studies. [Link]

-

Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

-

European Medicines Agency. Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

-

Kumar, S., & Singh, A. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Life (Basel, Switzerland), 12(4), 555. [Link]

-

Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. IUCrData, 7(10), x221003. [Link]

-

ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products). (2025). YouTube. [Link]

-

Slideshare. PHOTOSTABILITY TESTING SEM I SEMINAR. [Link]

-

ResearchGate. Predicted pKa values for the secondary and tertiary amines shown in... [Link]

-

Sahoo, S. K., & Sahu, P. K. (2008). Quinoline based receptor in fluorometric discrimination of carboxylic acids. Beilstein journal of organic chemistry, 4, 46. [Link]

-

U.S. Food and Drug Administration. Q1B Photostability Testing of New Drug Substances and Products. [Link]

-

Vasava, D., & Patel, H. D. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. [Link]

-

Kaysheva, A. L., Kopylov, A. T., Stepanov, A. A., Malsagova, K. A., Izotov, A. A., Shurubor, Y. I., ... & Krasnikov, B. F. (2022). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. International Journal of Molecular Sciences, 23(21), 13354. [Link]

-

ResearchGate. The experimental Log P values of the saturated carboxylic acids (C 1 -C... [Link]

-

Srivastava, B. K., Kushwah, D. K., Kolhe, P. Y., & Patel, N. (2010). Validated HPLC Method for Determination of Contents of Residual Aminoguanidine in Drug Substances. Research Journal of Pharmacy and Technology, 3(4), 1058-1060. [Link]

-

Chemdad. 3-AMINO-2-METHYLQUINOLINE-4-CARBOXYLIC ACID. [Link]

-

National Center for Biotechnology Information. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. [Link]

-

Reddit. pKa's of Amino and Carboxylic Groups of Amino Acids. [Link]

-

ResearchGate. pKa values for carboxylic acids 17 a–c (22 °C) and 26 (25 °C). [Link]

-

Amerigo Scientific. 3-amino-2-methylquinoline-4-carboxylic acid. [Link]

-

Chemcd. 3-AMINO-2-METHYLQUINOLINE-4-CARBOXYLIC ACID_IS Chemical Technology Ltd._Chemical Cloud Database. [Link]

-

PubChem. 2-Aminoquinoline-4-carboxylic acid. [Link]

-

Al-Warhi, T., Sabt, A., Al-Salahi, R., Al-Ostoot, F. H., Al-Soud, Y. A., & Al-Sha'er, M. A. (2023). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. Molecules (Basel, Switzerland), 28(24), 8089. [Link]

-

Logue, B. A., Hinkens, D. M., Baskin, S. I., & Rockwood, G. A. (2007). The analysis of 2-amino-2-thiazoline-4-carboxylic acid in the plasma of smokers and non-smokers. Toxicology mechanisms and methods, 17(4), 209–215. [Link]

-

PubChem. 4-Quinolinecarboxylic acid, 3-hydroxy-2-methyl-. [Link]

-

Development and Validation of Stability Indicating RP-HPLC Method for Rivaroxaban and Its Impurities. (2016). Symbiosis Online Publishing. [Link]

Sources

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-AMINO-2-METHYLQUINOLINE-4-CARBOXYLIC ACID CAS#: 71881-80-6 [m.chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. peerj.com [peerj.com]

- 7. researchgate.net [researchgate.net]

- 8. reddit.com [reddit.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. enamine.net [enamine.net]

- 12. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 13. Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. bioassaysys.com [bioassaysys.com]

- 15. ema.europa.eu [ema.europa.eu]

- 16. youtube.com [youtube.com]

- 17. PHOTOSTABILITY TESTING SEM I SEMINAR | PPTX [slideshare.net]

- 18. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]

- 19. Degradation of quinoline-4-carboxylic acid by Microbacterium sp - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 3-Amino-2-methylquinoline-4-carboxylic Acid: A Versatile Pharmacophore for Modern Drug Discovery

Abstract

The quinoline ring is a foundational scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Within this class, the 3-amino-2-methylquinoline-4-carboxylic acid core has emerged as a particularly valuable pharmacophore. This guide provides an in-depth technical analysis of this scaffold, designed for researchers, medicinal chemists, and drug development professionals. We will dissect its key structural features, explore its diverse therapeutic applications, detail robust synthetic protocols, and analyze structure-activity relationships. This document serves as a comprehensive resource for leveraging the 3-amino-2-methylquinoline-4-carboxylic acid core in the design and development of next-generation therapeutic agents.

The Pharmacophore: A Blueprint for Biological Activity

In drug discovery, a pharmacophore is an abstract concept representing the essential ensemble of steric and electronic features required for a molecule to interact with a specific biological target and elicit a response.[3][4] It is not a real molecule but a three-dimensional arrangement of crucial features, including:

-

Hydrogen Bond Acceptors & Donors

-

Aromatic Rings

-

Hydrophobic Centers

-

Charged (Anionic/Cationic) Groups

Pharmacophore modeling is a cornerstone of modern drug design, used to screen vast chemical libraries for new active compounds, guide the optimization of lead molecules, and design novel drugs from scratch (de novo design).[5][6][7] By focusing on these critical interaction points rather than the entire chemical structure, researchers can identify structurally diverse molecules that bind to a common target.[4]

The 3-Amino-2-methylquinoline-4-carboxylic Acid Core: Dissecting the Pharmacophoric Features

The title compound is a prime example of a privileged scaffold, possessing a rich combination of features that enable it to interact with a multitude of biological targets. Its structure (C₁₁H₁₀N₂O₂) provides a rigid framework with strategically positioned functional groups.[8]

Key Pharmacophoric Features:

-

Hydrogen Bond Donor (HBD): The primary amine (-NH₂) at the C3 position and the hydroxyl group of the carboxylic acid are potent hydrogen bond donors.

-

Hydrogen Bond Acceptor (HBA): The quinoline nitrogen atom and the carbonyl oxygen of the carboxylic acid serve as key hydrogen bond acceptors.

-

Aromatic/Hydrophobic Region: The fused bicyclic quinoline ring system provides a large, planar hydrophobic surface capable of engaging in π-π stacking and hydrophobic interactions with target proteins.

-

Anionic Center: At physiological pH, the carboxylic acid group is deprotonated, creating a negatively charged center that can form critical ionic bonds or salt bridges.

These features, presented in a well-defined spatial arrangement, allow for high-affinity binding to various enzymatic active sites and receptors.

Caption: Key pharmacophoric features of the core scaffold.

Synthesis of the Quinoline-4-Carboxylic Acid Scaffold

The synthesis of quinoline-4-carboxylic acids is well-established, with the Doebner and Pfitzinger reactions being common methods.[1][9] A highly efficient, three-component approach modeled on the Doebner reaction is particularly effective for generating a diverse library of derivatives, even accommodating anilines with electron-withdrawing groups that are often low-yielding in conventional methods.[1][2]

Protocol: Three-Component Doebner-Type Synthesis

This protocol describes a general procedure for synthesizing a quinoline-4-carboxylic acid derivative from an aniline, an aldehyde, and pyruvic acid.

Rationale: This one-pot reaction offers high atom economy and operational simplicity. The use of a Lewis acid catalyst like Boron Trifluoride Etherate (BF₃·OEt₂) facilitates the initial imine formation and subsequent cyclization steps, improving yields, especially for less reactive anilines.[1]

Step-by-Step Methodology:

-

Reaction Setup: To a solution of the substituted aniline (1.0 mmol) and the substituted aldehyde (1.0 mmol) in acetonitrile (MeCN, 10 mL) in a round-bottom flask, add BF₃·OEt₂ (1.2 mmol) at room temperature.

-

Initial Stirring: Stir the reaction mixture at 65 °C for 1 hour to facilitate the formation of the Schiff base intermediate.

-

Pyruvic Acid Addition: Add a solution of pyruvic acid (1.2 mmol) in MeCN (5 mL) dropwise to the reaction mixture.

-

Reaction Progression: Continue stirring the mixture at 65 °C for 20-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).

-

Precipitation & Filtration: The solid product will precipitate out of the solution. Collect the solid by vacuum filtration, washing thoroughly with water and then a small amount of cold ethanol.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure quinoline-4-carboxylic acid derivative.

Therapeutic Applications and Mechanisms of Action

The versatility of the 3-amino-2-methylquinoline-4-carboxylic acid pharmacophore allows it to target a wide range of diseases. Derivatives have shown significant potential as anticancer, anti-inflammatory, and antimalarial agents.[1][10][11]

Anticancer Activity

This scaffold is a prolific source of anticancer agents, acting through multiple mechanisms.[10]

-

Enzyme Inhibition: Derivatives have been developed as potent inhibitors of crucial cancer-related enzymes like protein kinase CK2, histone deacetylases (HDACs), and sirtuins (SIRTs).[10][12][13]

-

STAT3 Inhibition: Certain quinoline-4-carboxylic acid derivatives have been shown to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3), a key protein involved in tumor cell proliferation and survival.[1]

-

DHODH Inhibition: The quinoline-4-carboxylic acid core is an excellent mimic of the carboxylate of brequinar, a known inhibitor of dihydroorotate dehydrogenase (DHODH).[14] DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway. Its inhibition starves cancer cells of essential building blocks for DNA and RNA synthesis, leading to cell cycle arrest.[14]

Caption: Mechanism of DHODH inhibition by quinoline derivatives.

Anti-inflammatory and Antioxidant Activity

Selected quinoline-4-carboxylic acids have demonstrated significant anti-inflammatory properties, with efficacy comparable to classical NSAIDs like indomethacin in cellular assays.[11] While many derivatives lack direct radical scavenging capacity, some have shown modest antioxidant activity in DPPH assays, particularly after modification of the core isatin structure via the Pfitzinger reaction.[9][11] For instance, 2-(4-methylphenyl)quinoline-4-carboxylic acid showed better antioxidant activity than 2-methylquinoline-4-carboxylic acid, suggesting that substitution at the 2-position can modulate this effect.[9]

Structure-Activity Relationship (SAR) Analysis

Systematic modification of the 3-amino-2-methylquinoline-4-carboxylic acid scaffold is key to optimizing potency and selectivity for a given target. SAR studies have yielded crucial insights for rational drug design.

-

Position 2: Substitutions at the C2 position significantly impact activity. Introducing aryl groups can enhance anticancer and antioxidant properties.[9]

-

Position 3: The amino group at C3 is a key interaction point. Its modification or replacement can tune binding affinity. For instance, converting 2-chloroquinoline-3-carboxylic acids into 2-aminoquinoline-3-carboxylic acids or tetrazolo[1,5-a]quinoline-4-carboxylic acids has led to potent inhibitors of protein kinase CK2.[12][13]

-

Position 4: The carboxylic acid is often essential for activity, particularly in enzyme inhibition where it can mimic a natural substrate or form a critical salt bridge in the active site, as seen in DHODH inhibitors.[14] Esterification or conversion to an amide can drastically alter the pharmacological profile, sometimes leading to compounds with different therapeutic applications, such as antimalarial quinoline-4-carboxamides.[15]

-

Quinoline Ring Substituents: Adding electron-withdrawing or electron-donating groups to the benzo portion of the quinoline ring can modulate the electronic properties, lipophilicity, and metabolic stability of the molecule, fine-tuning its ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[15]

Table 1: SAR of Quinoline-4-Carboxylic Acid Derivatives as Anticancer Agents

| Compound ID | Modification from Core | Target/Cell Line | Activity (IC₅₀) | Reference |

| YHO-1701 | Substituted 2-phenyl | STAT3 Inhibitor | Potent | [1] |

| Compound 7c | 2-Aryl substituted | MCF-7 (Breast Cancer) | 1.73 µg/mL | [10] |

| Compound 41 | 2-Aryl, 6,7-difluoro | DHODH Inhibition | 9.71 nM | [10] |

| P6 | 2-Aryl, 7-hydroxy | SIRT3 Inhibition | 7.2 µM | [10] |

| KYNA | 2-H, 3-H, 1-oxo | MCF-7 (Breast Cancer) | Remarkable Inhibition | [11] |

Integrated Experimental Workflow